molecular formula C30H42N2O2 B12436377 N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide; Pregnane, benzamide deriv.; (+)-Axillaridine A

N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide; Pregnane, benzamide deriv.; (+)-Axillaridine A

Cat. No.: B12436377
M. Wt: 462.7 g/mol
InChI Key: ZMAOKPMWBVUQPK-LKUKAQOUSA-N
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Description

N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide, also known as Pregnane, benzamide deriv., or (+)-Axillaridine A, is a complex organic compound. This compound belongs to the class of pregnane derivatives, which are known for their diverse biological activities. The structure of this compound includes a pregnane skeleton with a benzamide group attached, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide involves multiple steps, starting from basic organic molecules. The process typically includes the formation of the pregnane skeleton followed by the introduction of the benzamide group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C30H42N2O2

Molecular Weight

462.7 g/mol

IUPAC Name

N-[(10R,13S)-17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]benzamide

InChI

InChI=1S/C30H42N2O2/c1-19(32(4)5)22-13-14-23-21-11-12-25-27(33)26(31-28(34)20-9-7-6-8-10-20)16-18-30(25,3)24(21)15-17-29(22,23)2/h6-10,16,19,21-25H,11-15,17-18H2,1-5H3,(H,31,34)/t19?,21?,22?,23?,24?,25?,29-,30-/m1/s1

InChI Key

ZMAOKPMWBVUQPK-LKUKAQOUSA-N

Isomeric SMILES

CC(C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C

Origin of Product

United States

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